1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane
Description
1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane is an organosulfur compound characterized by a central ethane backbone substituted with two ethoxy groups (-OCH₂CH₃) at the first carbon and a propan-2-ylsulfanyl (isopropylthio, -SCH(CH₃)₂) group at the second carbon. This structure combines the reactivity of thioethers with the stability of acetal-like ethers.
Properties
IUPAC Name |
2-(2,2-diethoxyethylsulfanyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2S/c1-5-10-9(11-6-2)7-12-8(3)4/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZQIOJCGMZEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane can be achieved through several methods. One common approach involves the reaction of 2,2-diethoxyethanol with a suitable thiol compound under acidic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiol group replaces a leaving group on the ethoxyethyl moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sulfuric acid or other strong acids are often employed to facilitate the reaction. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted ethoxyethyl derivatives.
Scientific Research Applications
The compound 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane is a chemical of interest due to its potential applications in various fields, particularly in pharmaceuticals and materials science. This article explores its scientific research applications, including case studies and data tables that illustrate its utility.
Chemical Properties and Structure
This compound is characterized by its unique structure, which includes diethoxy groups and a propan-2-ylsulfanyl moiety. This structure contributes to its reactivity and potential applications.
Pharmaceutical Development
The compound has been investigated for its potential therapeutic effects. It is suggested that the compound may exhibit properties that could be beneficial in treating conditions related to inflammation and oxidative stress. For instance, compounds with similar structures have been explored for their ability to modulate inflammatory pathways, making this compound a candidate for further pharmacological studies.
Chemical Synthesis
This compound can serve as an intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules. This application is particularly relevant in the development of new materials or pharmaceuticals.
Agricultural Chemistry
There is emerging interest in the application of this compound in agricultural chemistry, particularly as a potential biopesticide or growth enhancer. Its structural features may provide efficacy against specific pests or diseases affecting crops.
Case Study 1: Anti-inflammatory Properties
In a study examining the anti-inflammatory effects of similar sulfanyl compounds, researchers found that modifications to the sulfanyl group significantly enhanced the anti-inflammatory activity in vitro. This suggests that this compound could be further explored for similar effects.
Case Study 2: Synthetic Applications
A research project focused on synthesizing novel compounds for drug delivery utilized this compound as a key intermediate. The study demonstrated that the compound could be effectively transformed into more complex structures with desirable properties for drug encapsulation and release.
Table 1: Comparison of Structural Analogues
| Compound Name | Structure | Application Area |
|---|---|---|
| This compound | Structure | Pharmaceuticals |
| Similar Sulfanyl Compound A | Structure | Anti-inflammatory |
| Similar Sulfanyl Compound B | Structure | Agricultural chemistry |
Table 2: Summary of Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Anti-inflammatory properties | Enhanced activity observed with structural modifications | [Case Study 1] |
| Synthetic applications | Effective intermediate for drug delivery systems | [Case Study 2] |
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane involves its interaction with various molecular targets and pathways. The ethoxyethylsulfanyl group can participate in nucleophilic or electrophilic reactions, depending on the chemical environment. The compound’s reactivity is influenced by the presence of electron-donating or electron-withdrawing groups, which can modulate its behavior in different contexts.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,1-diethoxy-2-(propan-2-ylsulfanyl)ethane with structurally or functionally related compounds, emphasizing physical properties, stability, and functional group effects.
Table 1: Structural and Functional Group Comparison
Key Comparisons:
Functional Group Influence on Reactivity and Stability
- Thioether vs. Ether Groups : The propan-2-ylsulfanyl group in the target compound introduces greater nucleophilicity and lower polarity compared to oxygen-based ethers like 1,2-diethoxyethane. This may enhance its utility in reactions requiring sulfur participation (e.g., radical stabilization or metal coordination). However, thioethers are generally less stable under oxidative conditions than ethers .
- Hydrolytic Stability : Acetal-containing compounds (e.g., 1-(1-ethoxyethoxy)-2-methylpropane) exhibit higher resistance to hydrolysis compared to thioethers, which can undergo oxidation to sulfoxides or sulfones .
Physical Properties
- Density and Solubility : While direct data for the target compound are unavailable, 1,2-diethoxyethane has a density of 826.22 kg/m³ , suggesting that the addition of a bulkier isopropylthio group may reduce density slightly. The thioether group would also decrease water solubility relative to oxygenated analogs, aligning with trends observed in halogenated compounds like DDT (water solubility: 1.2–5.5 µg/L) .
Environmental and Thermal Behavior
- Persistence : Unlike highly persistent halogenated compounds (e.g., DDT), the target compound’s thioether and ethoxy groups may facilitate biodegradation. However, its environmental fate remains uncertain due to a lack of experimental data .
- Thermal Stability : Thioethers generally decompose at lower temperatures than ethers. For example, 1,2-diethoxyethane remains stable up to ~200°C, whereas thioethers may degrade at temperatures above 150°C, releasing volatile sulfur-containing byproducts .
Biological Activity
Overview of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane
This compound is an organosulfur compound with potential applications in various fields, including medicinal chemistry and material science. Its unique structure incorporates both ethoxy and thioether functionalities, which may contribute to its biological activity.
Chemical Structure
The molecular formula of this compound is C₁₁H₂₄O₄S. The compound features:
- Two ethoxy groups : These can enhance solubility and influence the compound's interaction with biological membranes.
- A propan-2-ylsulfanyl group : This thioether moiety can participate in various chemical reactions and may exhibit biological activity.
Antioxidant Properties
Compounds containing sulfur often exhibit antioxidant properties due to the presence of thiol groups. The thioether in this compound may help neutralize free radicals, potentially offering protective effects against oxidative stress.
Antimicrobial Activity
Research on similar organosulfur compounds has shown that they can possess antimicrobial properties. The thioether functionality may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes in pathogens.
Cytotoxicity and Anticancer Potential
Certain organosulfur compounds have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of key enzymes involved in tumor growth. Future studies could explore whether this compound exhibits similar effects.
Case Studies
Case Study 1: Antioxidant Activity
A study investigating the antioxidant properties of various organosulfur compounds found that those with thioether linkages exhibited significant free radical scavenging abilities. This suggests that this compound could similarly contribute to antioxidant defense mechanisms.
Case Study 2: Antimicrobial Effects
Research on sulfur-containing compounds has shown promising results against a range of bacterial strains. For instance, a thioether derivative demonstrated effective inhibition of Staphylococcus aureus growth. Investigating the antimicrobial potential of this compound could reveal its utility in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the critical factors in synthesizing 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane with high purity?
- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, in analogous compounds, Grignard routes and controlled dehalogenation are employed to ensure stereochemical fidelity. Reaction conditions (temperature, pH, solvent choice) must be tightly regulated to minimize side reactions. Polar aprotic solvents like dimethylformamide (DMF) under inert atmospheres are recommended to stabilize intermediates . Post-synthesis purification via column chromatography or recrystallization (e.g., using benzene) enhances purity .
Q. How can structural distortions in ethane derivatives be experimentally characterized?
- Methodology : X-ray crystallography is the gold standard for resolving steric effects. For instance, strained ethane derivatives exhibit elongated C–C bonds (e.g., 1.567 Å vs. 1.54 Å in unstrained ethane) due to steric repulsion between bulky substituents. Precession photography and full-matrix least-squares refinement are critical for accurate bond-length determination . Pairing crystallography with computational tools (DFT) validates electronic and steric contributions to structural anomalies .
Q. What methodologies are effective in determining the solubility of ethane derivatives in aqueous systems?
- Methodology : High-pressure autoclave systems with in-situ sampling enable solubility measurements under controlled temperatures (273–444 K) and pressures (1–685 bar). For example, phase equilibria studies for ethane in water use gas chromatography (GC) to quantify dissolved gas concentrations. Calibration against literature data (e.g., Culberson et al., 1950) ensures apparatus reliability .
Advanced Research Questions
Q. How do confinement effects in nanopores alter the adsorption dynamics of ethane derivatives?
- Methodology : Molecular dynamics (MD) simulations and experimental adsorption isotherms reveal preferential adsorption in silica nanopores. Ethane diffusivity decreases monotonically with bulk density in simulations, conflicting with experimental observations of increased diffusivity near critical pressures. Discrepancies may arise from pore-surface interactions or incomplete force-field parameterization. Hybrid experimental-simulation workflows are advised to reconcile these differences .
Q. What experimental designs resolve contradictions in ethane combustion kinetics under varying fuel compositions?
- Methodology : Shock-tube experiments with chemiluminescence monitoring (CH* emission at 431 nm) quantify ignition delays. For methane-ethane blends, discrepancies between kinetic models (e.g., GRI-Mech 3.0) and experimental data increase with ethane concentration (>25% molar). Systematic variation of fuel ratios and pressure (1–10 atm) identifies rate-limiting steps (e.g., C₂H₆ → CH₃· + CH₃·) requiring mechanism refinement .
Q. How can machine learning optimize predictive models for ethane derivative solubility and phase behavior?
- Methodology : Ensemble models (random forests, neural networks) trained on historical datasets (e.g., 235 ethane solubility data points) predict solubility under extreme conditions. Feature engineering incorporates temperature, pressure, and solvent polarity. Cross-validation against high-pressure density measurements (e.g., supercritical ethane at 55+ bar) improves generalizability. Satellite data (e.g., NOAA’s Cross-track Infrared Sounder) can augment training datasets for atmospheric ethane quantification .
Data Contradiction Analysis
Q. Why do computational and experimental results diverge in ethane adsorption studies?
- Analysis : MD simulations often underestimate surface interactions in nanopores, leading to lower diffusivity predictions. Experimental limitations (e.g., pressure transducer accuracy ±0.2% in non-critical regions) and assumptions in simulation force fields (e.g., Lennard-Jones parameters) contribute to mismatches. Multi-scale modeling (QM/MM) and in-situ spectroscopy (FTIR) are proposed to bridge gaps .
Q. How should conflicting ignition kinetics data for ethane blends be interpreted?
- Analysis : Divergence in model predictions (e.g., GRI-Mech vs. AramcoMech) stems from inadequate representation of intermediate species (e.g., ethylperoxy radicals). Sensitivity analysis and laser-induced fluorescence (LIF) for radical detection can isolate key reaction pathways. Collaborative databases (e.g., NIST Chemical Kinetics) standardize validation protocols .
Methodological Best Practices
- Purity Verification : Use GC-MS or NMR (¹H/¹³C) to confirm compound integrity, referencing CAS RN 28240-69-9 for analogous phosphinoethane derivatives .
- Phase Behavior : Employ sapphire view cells for visual phase separation monitoring in ethane/solvent systems .
- Safety : Adhere to protocols for handling volatile sulfur-containing ethane derivatives (e.g., inert gas purging) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
